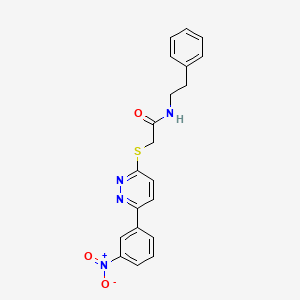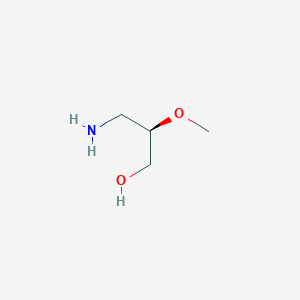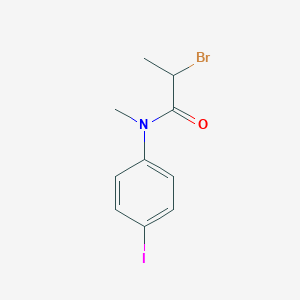![molecular formula C17H15NO3S3 B3000051 ETHYL 5-METHYL-5'-(THIOPHENE-2-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE CAS No. 379236-64-3](/img/structure/B3000051.png)
ETHYL 5-METHYL-5'-(THIOPHENE-2-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 5-METHYL-5’-(THIOPHENE-2-AMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-METHYL-5’-(THIOPHENE-2-AMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE typically involves the condensation of thiophene derivatives under specific reaction conditions. . This reaction is often carried out in the presence of a base and a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of thiophene derivatives, including ETHYL 5-METHYL-5’-(THIOPHENE-2-AMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE, often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 5-METHYL-5’-(THIOPHENE-2-AMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiophene ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Wissenschaftliche Forschungsanwendungen
ETHYL 5-METHYL-5’-(THIOPHENE-2-AMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Wirkmechanismus
The mechanism of action of ETHYL 5-METHYL-5’-(THIOPHENE-2-AMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The thiophene ring system allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
ETHYL 5-METHYL-5’-(THIOPHENE-2-AMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is unique due to its specific structural arrangement, which combines multiple thiophene rings with an amido and carboxylate functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
ethyl 4-(5-methylthiophen-2-yl)-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S3/c1-3-21-17(20)14-11(12-7-6-10(2)24-12)9-23-16(14)18-15(19)13-5-4-8-22-13/h4-9H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFASSGWURRCJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(S2)C)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(Cyanomethyl)(phenyl)carbamoyl]methoxy}benzamide](/img/structure/B2999970.png)
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2999972.png)
![5-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2999974.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2999976.png)
![8-[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2999979.png)

![4-oxo-N-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2999983.png)

![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2999987.png)
![ethyl 6-chloro-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2999989.png)
![[4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol](/img/structure/B2999990.png)

